5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides. This compound is characterized by its unique structure, which includes a combination of phenyl, thiophene, and isoxazole groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the phenyl and thiophene groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl and isoxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group may yield sulfoxides or sulfones, while reduction of the isoxazole ring may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Exploring its potential as a drug candidate for various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE: can be compared with other isoxazolecarboxamide derivatives, such as:
Uniqueness
The uniqueness of 5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct features and potential advantages in various applications.
Properties
Molecular Formula |
C26H30N2O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H30N2O4S/c1-17(2)21-9-6-20(7-10-21)15-28(23-11-12-33(30,31)16-23)26(29)24-14-25(32-27-24)22-8-5-18(3)19(4)13-22/h5-10,13-14,17,23H,11-12,15-16H2,1-4H3 |
InChI Key |
XDBLETYQHJYEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.